molecular formula C20H21N3O2S2 B2473492 (E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1798406-89-9

(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No. B2473492
CAS RN: 1798406-89-9
M. Wt: 399.53
InChI Key: KRNMIKYHLBOZJW-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide, being a complex sulfonamide derivative, has not been explicitly studied, but related sulfonamide structures have been synthesized and characterized for various potential applications. These applications primarily include anti-inflammatory, analgesic, antioxidant, anticancer, anti-HCV, and antimicrobial activities. It's essential to note that while these studies don't directly involve the exact chemical , they explore closely related structures, suggesting potential research pathways and applications for (E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide.

  • Anti-inflammatory and Analgesic Activities :

    • A study by Küçükgüzel et al. (2013) synthesized novel sulfonamide derivatives and evaluated their anti-inflammatory and analgesic activities. One compound, in particular, showed potential to be developed into a therapeutic agent due to its significant activities and low tissue damage Küçükgüzel et al., 2013.
  • Anticancer Activities :

    • Gomha et al. (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them as potential anti-tumor agents. The compounds showed promising activities against hepatocellular carcinoma cell lines, indicating the potential of related sulfonamide compounds in cancer treatment Gomha et al., 2016.
    • Gul et al. (2018) synthesized sulfonamide compounds and evaluated them as selective inhibitors for certain carbonic anhydrase isoenzymes, showing potential as anticancer drug candidates Gul et al., 2018.
  • Antimicrobial Activities :

    • Sarvaiya et al. (2019) synthesized and characterized arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial activity against various bacteria and fungi Sarvaiya et al., 2019.
    • Sowmya et al. (2018) synthesized N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and evaluated them for their potential antibacterial and antifungal activities, indicating the utility of sulfonamides in combating microbial infections Sowmya et al., 2018.
  • Antidepressant Activities :

    • Mathew et al. (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated them for their antidepressant activities. The study found that some compounds significantly reduced immobility time in tests, indicating potential antidepressant effects Mathew et al., 2014.
  • Other Potential Applications :

    • Alqasoumi et al. (2009) synthesized novel heterocyclic compounds containing the pyrazole moiety for antitumor activity evaluation. Some compounds showed effectiveness, suggesting the potential of related sulfonamides in tumor inhibition Alqasoumi et al., 2009.

properties

IUPAC Name

(E)-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-27(25,14-10-16-5-2-1-3-6-16)21-11-12-23-19(17-8-9-17)15-18(22-23)20-7-4-13-26-20/h1-7,10,13-15,17,21H,8-9,11-12H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNMIKYHLBOZJW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.